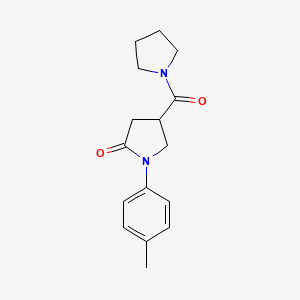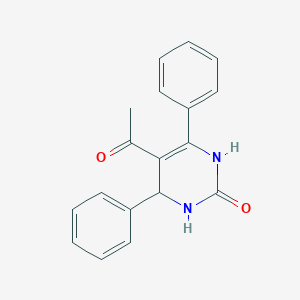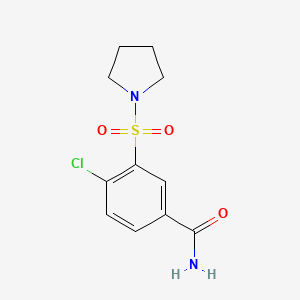![molecular formula C15H15Cl3FNO B4243138 N-[(3,5-dichloro-2-methoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride](/img/structure/B4243138.png)
N-[(3,5-dichloro-2-methoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride
Overview
Description
N-[(3,5-dichloro-2-methoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride is an organic compound that features a combination of aromatic rings substituted with chlorine, methoxy, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dichloro-2-methoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 3,5-dichloro-2-methoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group is then reacted with 4-fluorobenzyl chloride in the presence of a base to form the desired amine compound.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dichloro-2-methoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[(3,5-dichloro-2-methoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(3,5-dichloro-2-methoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to changes in biological activity.
Comparison with Similar Compounds
Similar Compounds
(3,5-dichloro-2-methoxybenzyl)amine hydrochloride: Lacks the 4-fluorobenzyl group, which may result in different biological activity and chemical properties.
(4-fluorobenzyl)amine hydrochloride:
(3,5-dichloro-2-methoxybenzyl)(4-chlorobenzyl)amine hydrochloride: Substitutes the fluorine with chlorine, which can alter the compound’s electronic properties and reactivity.
Uniqueness
The presence of both 3,5-dichloro-2-methoxybenzyl and 4-fluorobenzyl groups in N-[(3,5-dichloro-2-methoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride imparts unique electronic and steric properties, making it distinct from similar compounds. These properties can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
N-[(3,5-dichloro-2-methoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2FNO.ClH/c1-20-15-11(6-12(16)7-14(15)17)9-19-8-10-2-4-13(18)5-3-10;/h2-7,19H,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTIVLJFSBQMAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)CNCC2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl3FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-methyl-5-(2-methylbenzyl)[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B4243085.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)nicotinamide](/img/structure/B4243088.png)
![1-[(5-isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B4243094.png)
![2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-(2-METHYLPHENYL)ACETAMIDE](/img/structure/B4243096.png)
![2-[4-chloro-2-(hydroxymethyl)phenoxy]ethanol](/img/structure/B4243101.png)
![2-[(4-Ethoxy-3-methoxyphenyl)methylamino]butan-1-ol;hydrochloride](/img/structure/B4243108.png)
![ethyl N-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]carbamate](/img/structure/B4243113.png)
![ETHYL 2-{2-[(2-CHLOROPHENYL)METHANESULFONAMIDO]-1,3-THIAZOL-4-YL}ACETATE](/img/structure/B4243119.png)
![4-[4-methyl-3-(1-piperidinylsulfonyl)benzoyl]morpholine](/img/structure/B4243128.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethyl-N-(propan-2-yl)propanamide](/img/structure/B4243139.png)

